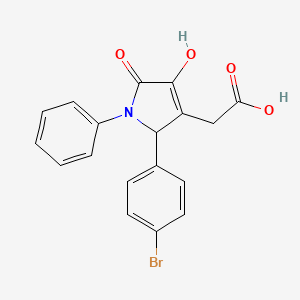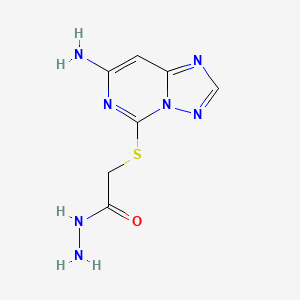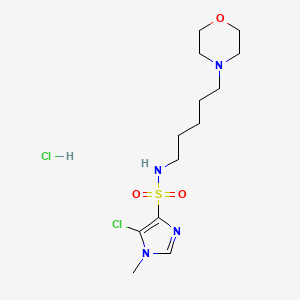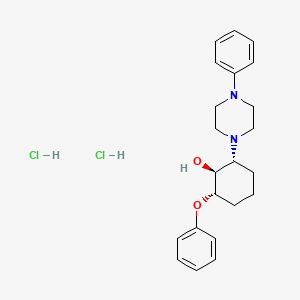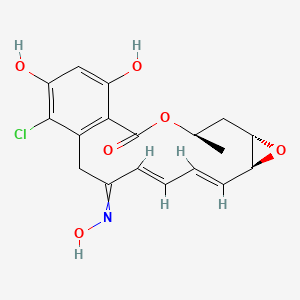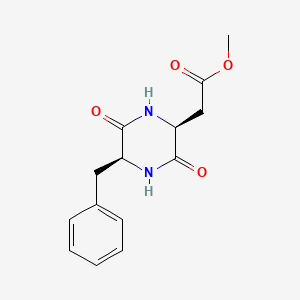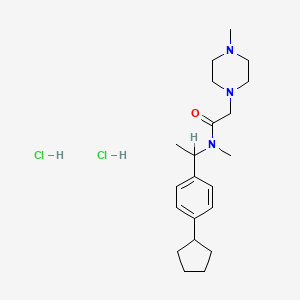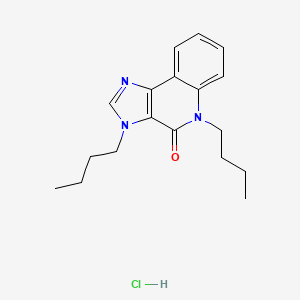
4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-3,5-dibutyl-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-3,5-dibutyl-, monohydrochloride is a heterocyclic compound with a unique structure that includes an imidazoquinoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-3,5-dibutyl-, monohydrochloride typically involves the condensation of appropriate ketones and amidines. One-pot oxidative condensation methods have been reported, where molecular oxygen is used to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce the desired imidazoquinoline .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-3,5-dibutyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazoquinoline core.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can lead to a variety of functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation, reducing agents like sodium borohydride for reduction, and various alkylating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of diketone derivatives, while substitution reactions can produce a range of alkylated imidazoquinolines.
Applications De Recherche Scientifique
4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-3,5-dibutyl-, monohydrochloride has several scientific research applications:
Medicinal Chemistry: This compound is being explored for its potential as a therapeutic agent, particularly as a dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes.
Materials Science: The unique structure of this compound makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is also studied for its potential role in modulating immune responses, particularly through its interaction with toll-like receptors.
Mécanisme D'action
The mechanism of action of 4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-3,5-dibutyl-, monohydrochloride involves its interaction with specific molecular targets. For instance, as a dipeptidyl peptidase IV inhibitor, it binds to the active site of the enzyme, preventing the breakdown of incretin hormones, which in turn helps regulate blood glucose levels . Additionally, its interaction with toll-like receptors can modulate immune responses, making it a potential adjuvant in vaccines .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imiquimod: A well-known toll-like receptor agonist used in the treatment of certain viral infections and cancers.
Resiquimod: Another potent toll-like receptor agonist with applications in immunotherapy.
1-Benzyl-2-butyl-1H-imidazo(4,5-c)quinolin-4-amine: A compound with similar structural features and biological activities.
Uniqueness
4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-3,5-dibutyl-, monohydrochloride is unique due to its specific substitution pattern, which can influence its biological activity and potential applications. Its ability to act as a dipeptidyl peptidase IV inhibitor and modulate immune responses through toll-like receptors sets it apart from other similar compounds.
Propriétés
Numéro CAS |
134049-71-1 |
|---|---|
Formule moléculaire |
C18H24ClN3O |
Poids moléculaire |
333.9 g/mol |
Nom IUPAC |
3,5-dibutylimidazo[4,5-c]quinolin-4-one;hydrochloride |
InChI |
InChI=1S/C18H23N3O.ClH/c1-3-5-11-20-13-19-16-14-9-7-8-10-15(14)21(12-6-4-2)18(22)17(16)20;/h7-10,13H,3-6,11-12H2,1-2H3;1H |
Clé InChI |
BAWNDBQVJYENSB-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C=NC2=C1C(=O)N(C3=CC=CC=C32)CCCC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


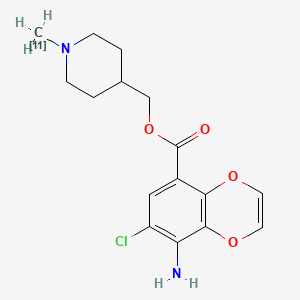
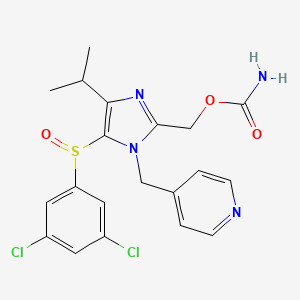
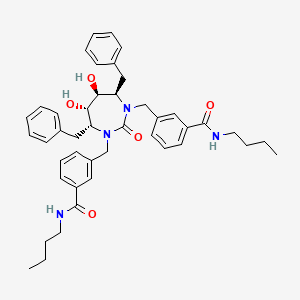

![(5,11-dimethyl-1-oxo-2,6-dihydropyrido[4,3-b]carbazol-9-yl) benzoate](/img/structure/B15192542.png)
